Protac-O4I2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

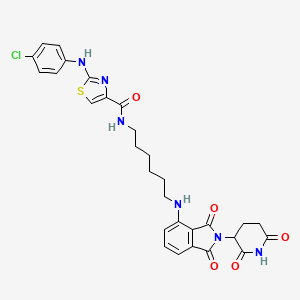

Protac-O4I2 ist ein Proteolyse-Targeting-Chimäre (PROTAC), das spezifisch auf die Untereinheit 3B des Splicing-Faktors 1 (SF3B1) abzielt. Diese Verbindung induziert den Abbau von FLAG-SF3B1 mit einem IC50-Wert von 0,244 Mikromolar in K562-Zellen und induziert auch Zell-Apoptose in K562-Wildtyp-Zellen

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Protac-O4I2 beinhaltet die Konjugation eines Liganden für das Zielprotein (SF3B1) mit einem Liganden für eine E3-Ubiquitin-Ligase, die durch einen Linker verbunden sind. Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind proprietär und werden nicht öffentlich im Detail bekannt gegeben. Die allgemeine PROTAC-Synthese umfasst die folgenden Schritte:

Ligandsynthese: Synthese des Liganden, der an das Zielprotein (SF3B1) bindet.

Linkerbefestigung: Anbringen eines Linkers an den Liganden.

E3-Ligase-Ligandsynthese: Synthese des Liganden, der an die E3-Ubiquitin-Ligase bindet.

Konjugation: Konjugation des Linker-Liganden-Komplexes mit dem E3-Ligase-Liganden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert. Typischerweise beinhaltet die großtechnische Synthese von PROTACs die Optimierung der Reaktionsbedingungen, der Aufreinigungsprozesse und der Qualitätskontrollmaßnahmen, um hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Protac-O4I2 unterliegt hauptsächlich Abbaureaktionen. Es erleichtert die Ubiquitinierung und den anschließenden proteasomalen Abbau des Zielproteins SF3B1. Die Verbindung unterliegt typischerweise nicht Oxidation, Reduktion oder Substitutionsreaktionen als Teil ihres Wirkmechanismus.

Häufige Reagenzien und Bedingungen

Reagenzien: Thalidomid (für die Cereblon-Bindung), spezifische Liganden für SF3B1 und Linker.

Bedingungen: Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Liganden und Linker zu erhalten.

Hauptprodukte

Das Hauptprodukt der Reaktion mit this compound ist das ubiquitinierte SF3B1, das anschließend durch das Proteasom abgebaut wird.

Wissenschaftliche Forschungsanwendungen

Protac-O4I2 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: this compound wird verwendet, um die Rolle von SF3B1 bei der Proliferation und Apoptose von Krebszellen zu untersuchen. .

Biologische Studien: Die Verbindung wird verwendet, um die biologischen Funktionen von SF3B1 und seine Beteiligung am RNA-Spleißen und der Genexpression zu untersuchen.

Arzneimittelentwicklung: this compound dient als Modellverbindung zur Entwicklung neuer PROTACs, die auf andere krankheitsrelevante Proteine abzielen.

Wirkmechanismus

This compound übt seine Wirkungen durch einen Prozess aus, der als gezielter Proteinabbau bekannt ist. Die Verbindung bindet an SF3B1 und rekrutiert eine E3-Ubiquitin-Ligase, wie zum Beispiel Cereblon. Diese Rekrutierung erleichtert den Transfer von Ubiquitin-Molekülen an SF3B1, wodurch es für den Abbau durch das Proteasom markiert wird . Der Abbau von SF3B1 stört seine Funktion beim RNA-Spleißen, was zu Zell-Apoptose in Krebszellen führt.

Wirkmechanismus

Protac-O4I2 exerts its effects through a process known as targeted protein degradation. The compound binds to SF3B1 and recruits an E3 ubiquitin ligase, such as cereblon. This recruitment facilitates the transfer of ubiquitin molecules to SF3B1, marking it for degradation by the proteasome . The degradation of SF3B1 disrupts its function in RNA splicing, leading to cellular apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Protac-1: Eines der ersten entwickelten PROTACs, das auf Methionin-Aminopeptidase 2 abzielt.

ARV-825: Ein PROTAC, das auf das bromodomain-haltige Protein 4 (BRD4) abzielt.

dBET1: Ein PROTAC, das auf BRD4 abzielt, ähnlich wie ARV-825.

Einzigartigkeit von Protac-O4I2

This compound ist einzigartig in seiner spezifischen Zielsetzung von SF3B1, einem Splicing-Faktor, der am RNA-Prozessieren beteiligt ist. Diese Spezifität ermöglicht den selektiven Abbau von SF3B1, was ein wertvolles Werkzeug für die Untersuchung seiner biologischen Funktionen und potenzieller therapeutischer Anwendungen in der Krebsforschung bietet .

Eigenschaften

Molekularformel |

C29H29ClN6O5S |

|---|---|

Molekulargewicht |

609.1 g/mol |

IUPAC-Name |

2-(4-chloroanilino)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C29H29ClN6O5S/c30-17-8-10-18(11-9-17)33-29-34-21(16-42-29)25(38)32-15-4-2-1-3-14-31-20-7-5-6-19-24(20)28(41)36(27(19)40)22-12-13-23(37)35-26(22)39/h5-11,16,22,31H,1-4,12-15H2,(H,32,38)(H,33,34)(H,35,37,39) |

InChI-Schlüssel |

UWYLVQJEOCYCEW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C4=CSC(=N4)NC5=CC=C(C=C5)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.